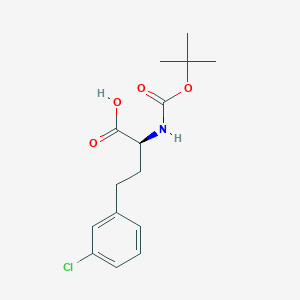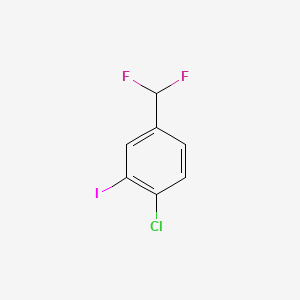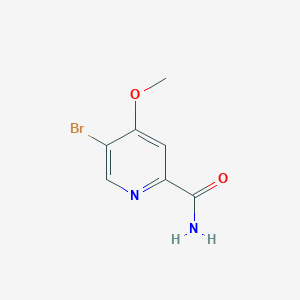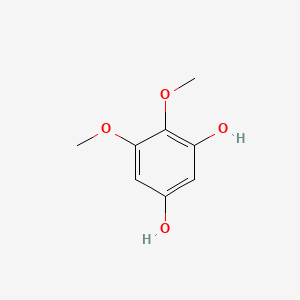
9-Chloro-9-borafluorene
Descripción general
Descripción
9-Chloro-9-borafluorene is a boron-containing heterocycle . It is a class of boron compounds that have a tricyclic system with a central BC4 ring with two fused arene groups . The molecular formula of 9-Chloro-9-borafluorene is C12H8BCl .
Synthesis Analysis
The synthesis of 9-Chloro-9-borafluorene involves several steps. The first step is the alkyne insertion into a B-C bond of borafluorene (1,2-carboboration), which gives borepin, a boron-containing seven-membered-ring compound . The second step, oxidative deborylation/C-C coupling, is caused by a one-electron oxidation of the borepin derivative, affording a phenanthrene framework . The reaction of 2,2’-dilithiobiphenyl, generated from 2,2’-dibromobiphenyl and n-BuLi, with BCl3 using n-hexane as solvent provides a high-yielding, simple preparative route to 9-chloro-9-borafluorene .Chemical Reactions Analysis
9-Chloro-9-borafluorene mediates sequential C-C bond forming reactions, which enables the facile benzannulation of alkynes to form extended π-conjugated molecules . These organoboranes were found to be excellent precursors of primary and secondary alkyl radicals .Physical And Chemical Properties Analysis
9-Borafluorenes possess interesting photophysical properties . They contain highly conjugated π systems and are good Lewis acids . This combination of properties enables potential uses such as in light-emitting materials, solar cells, and sensors for some molecules .Aplicaciones Científicas De Investigación
Optical and Electronic Properties
9-Chloro-9-borafluorene (ClBF) has been studied for its optical and electronic properties. Research indicates that substituents significantly influence these properties. ClBF, along with other substituted 9-borafluorenes, exhibit varying degrees of air stability and electron affinities, with ClBF degrading rapidly in air (Smith et al., 2016).
Reactivity and Structural Transformation
9-Chloro-9-borafluorene demonstrates interesting reactivity characteristics. It undergoes a rearrangement with N,O-bis(trimethylsilyl)hydroxylamine to form 10-trimethylsilyloxy-9-aza-10-boraphenanthrene, showcasing its potential for structural transformation in chemical reactions (Biswas et al., 2012).
Lewis Acidity and Photophysical Properties
The Lewis acidity and photophysical properties of 9-borafluorenes, including 9-Chloro-9-borafluorene, are of significant interest. These properties make them potentially useful as sensors and in electronic materials. Their reactivity also indicates their utility in synthesizing other boron-containing molecules (Su et al., 2021).
Electronic Structure
The electronic structure of 9-Chloro-9-borafluorene has been investigated, providing insights into its highly polar nature and the characteristics of the B-R bond in neutral 9-borafluorenes. Such studies are crucial for understanding its behavior in various chemical environments (Armstrong & Perkins, 1966).
Luminescent Materials
A study on 9-borafluorene derivatives, including 9-Chloro-9-borafluorene, highlighted their potential as luminescent materials. They exhibit strong emission properties, suggesting their application in materials science and organic light-emitting diode (OLED) devices (Chen et al., 2021).
Polymerization and Material Science
9-Chloro-9-borafluorene has been studied for its role in the polymerization process. The creation of main-chain boron-containing oligophenylenes via ring-opening polymerization of 9-H-9-borafluorene, an analog of 9-Chloro-9-borafluorene, opens pathways for novel material science applications (Hübner et al., 2011).
Fluorescence Sensing
The unique fluorescence sensing properties of poly(9-borafluorene) homopolymers, which can be derived from 9-Chloro-9-borafluorene, have been explored. These polymers demonstrate "turn-on" fluorescence sensing of NH3 vapor, indicating their potential for sensing applications (Adams & Rupar, 2015).
Mecanismo De Acción
The mechanism of action of 9-Chloro-9-borafluorene involves several steps. The first step is the alkyne insertion into a B-C bond of borafluorene (1,2-carboboration), which gives borepin, a boron-containing seven-membered-ring compound . The second step, oxidative deborylation/C-C coupling, is caused by a one-electron oxidation of the borepin derivative, affording a phenanthrene framework .
Direcciones Futuras
9-Chloro-9-borafluorene has potential uses in organic electronics due to its π-conjugated systems . It can be used to synthesize extended π-conjugated molecules, which are useful for a wide variety of applications including organic electronics . Future research may focus on exploring these applications and improving the synthesis process .
Propiedades
IUPAC Name |
5-chlorobenzo[b][1]benzoborole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BCl/c14-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLYMXHRDXEBBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(C2=CC=CC=C2C3=CC=CC=C31)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BCl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Chloro-9-borafluorene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



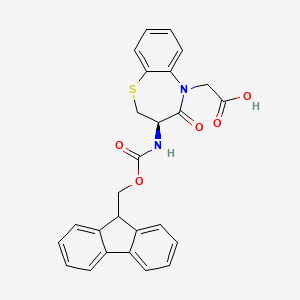


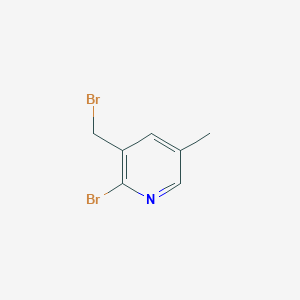


![N-((1-Methyl-1H-benzo[d]imidazol-2-yl)methyl)ethanamine hydrochloride](/img/structure/B3180064.png)
![3,4,7,8-Tetrathiadicyclopenta[a,e]pentalene](/img/structure/B3180071.png)
![4-bromo-5-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3180080.png)
